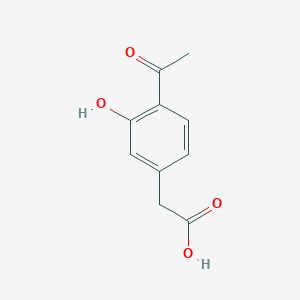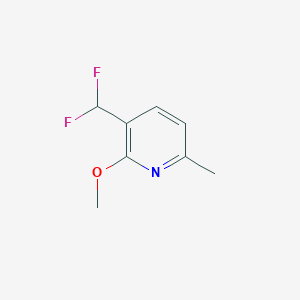![molecular formula C40H46N2O2S2 B13131379 2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)- is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structure, which includes multiple indole and thienyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)- typically involves multi-step organic reactions. The process begins with the preparation of the indole and thienyl precursors, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2H-Indol-2-one: A simpler indole derivative with similar structural features but lacking the additional thienyl and ethylhexyl groups.
Benzo[cd]indol-2(1H)-one: Another indole derivative with a different arrangement of functional groups and structural features.
Uniqueness
2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)- is unique due to its complex structure, which includes multiple indole and thienyl groups. This complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C40H46N2O2S2 |
|---|---|
Peso molecular |
650.9 g/mol |
Nombre IUPAC |
(3E)-1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-thiophen-2-ylindol-3-ylidene]-6-thiophen-2-ylindol-2-one |
InChI |
InChI=1S/C40H46N2O2S2/c1-5-9-13-27(7-3)25-41-33-23-29(35-15-11-21-45-35)17-19-31(33)37(39(41)43)38-32-20-18-30(36-16-12-22-46-36)24-34(32)42(40(38)44)26-28(8-4)14-10-6-2/h11-12,15-24,27-28H,5-10,13-14,25-26H2,1-4H3/b38-37+ |
Clave InChI |
HUVFZKFGCYAVOZ-HEFFKOSUSA-N |
SMILES isomérico |
CCCCC(CC)CN1C2=C(C=CC(=C2)C3=CC=CS3)/C(=C\4/C5=C(C=C(C=C5)C6=CC=CS6)N(C4=O)CC(CC)CCCC)/C1=O |
SMILES canónico |
CCCCC(CC)CN1C2=C(C=CC(=C2)C3=CC=CS3)C(=C4C5=C(C=C(C=C5)C6=CC=CS6)N(C4=O)CC(CC)CCCC)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![propan-2-yl N-[3-(propan-2-yloxycarbonylamino)phenyl]carbamate](/img/structure/B13131310.png)
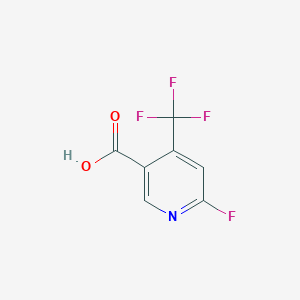
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylicacid,2-(hydroxymethyl)-,1,1-dimethylethylester,(2R,5R)-rel-](/img/structure/B13131320.png)
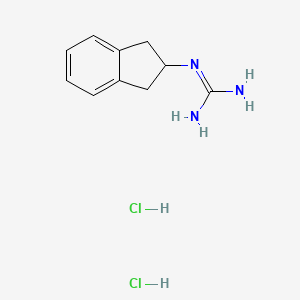
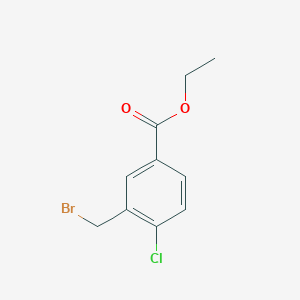
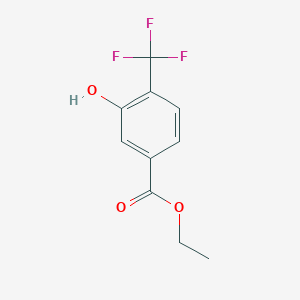



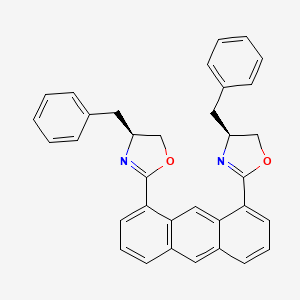
![1-(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)ethanone](/img/structure/B13131364.png)
